3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

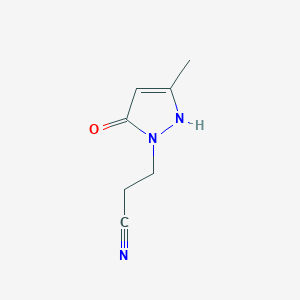

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C7H9N3O It is characterized by the presence of a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a propyl chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.

Nitrile Group Introduction: The propyl chain with a nitrile group is attached to the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 5 of the pyrazole ring undergoes oxidation under controlled conditions. For example:

-

Oxidation to a ketone : Reaction with oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media converts the hydroxyl group to a ketone, forming 3-(3-methyl-5-oxopyrazol-1-yl)propanenitrile.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | 3-(3-methyl-5-oxopyrazol-1-yl)propanenitrile |

| CrO₃ | Acetic acid, reflux | Same as above |

Hydrolysis of the Nitrile Group

The propanenitrile side chain is susceptible to hydrolysis, yielding carboxylic acid or amide derivatives depending on conditions:

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ converts the nitrile to a carboxylic acid (3-(5-hydroxy-3-methylpyrazol-1-yl)propanoic acid).

-

Basic hydrolysis : NaOH or KOH produces the corresponding amide intermediate, which can further hydrolyze to the acid.

| Condition | Reagent | Product |

|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | Propanoic acid derivative |

| Basic (NaOH, H₂O) | 40% NaOH, 100°C | Propionamide intermediate |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions due to its conjugated π-system. For instance:

-

Nitrile imine cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonyl chlorides) to form pyrazolo[1,5-a]pyrimidine derivatives .

-

Dipolarophiles : Alkenes or alkynes undergo Huisgen-type cycloadditions, producing fused heterocycles .

| Reagent | Conditions | Product |

|---|---|---|

| Nitrile imine (R-C≡N⁺–N⁻) | RT, solvent-free | Pyrazolo[1,5-a]pyrimidine |

| Acetylene derivatives | 80°C, DMF | Tricyclic compounds |

Functionalization of the Pyrazole Ring

Electrophilic substitution occurs at activated positions of the pyrazole ring:

-

Iodination : Iodine monochloride (ICl) selectively substitutes hydrogen at position 4 (ortho to hydroxyl), forming 4-iodo derivatives.

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at position 4 or 5, depending on directing effects.

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Iodination | ICl, CHCl₃ | 4 | 4-Iodo-5-hydroxy-3-methylpyrazole derivative |

| Nitration | HNO₃, H₂SO₄ | 4 or 5 | Nitropyrazole derivative |

Nucleophilic Substitution and Addition

The nitrile group enables nucleophilic attacks:

-

Thiol addition : Reacts with thiols (e.g., HS-R) in basic conditions to form thioamides.

-

Grignard reactions : Organomagnesium reagents add to the nitrile, producing ketones after hydrolysis.

| Reagent | Conditions | Product |

|---|---|---|

| Ethane thiol | NaOH, ethanol | 3-(5-hydroxy-3-methylpyrazol-1-yl)propanethioamide |

| CH₃MgBr | THF, 0°C → RT | 3-(5-hydroxy-3-methylpyrazol-1-yl)propan-1-one |

Biological Interactions

While not a chemical reaction per se, the compound interacts with biological systems:

-

Enzyme inhibition : Binds to enzymes like cyclooxygenase (COX) via hydrogen bonding (hydroxyl group) and hydrophobic interactions (methyl and nitrile groups).

-

Antioxidant activity : Scavenges free radicals via electron donation from the hydroxyl group.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-(5-hydroxy-3-methylpyrazol-1-yl)propanenitrile is C7H9N3O, with a molecular weight of approximately 151.17 g/mol. The compound features a pyrazole ring, which is significant for its biological activity.

Medicinal Chemistry

Neuroprotective Effects:

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress. For instance, a study demonstrated that pyrazolol derivatives could reduce infarct areas in models of cerebral ischemia, showcasing their potential as therapeutic agents for stroke and other neurodegenerative diseases .

Anticancer Activity:

Another area of interest is the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer treatment .

Agricultural Applications

Pesticidal Properties:

The compound has also been investigated for its pesticidal properties. Pyrazole derivatives have shown effectiveness against certain pests and pathogens affecting crops. The mechanism often involves disrupting metabolic pathways in target organisms, which leads to their mortality. This application is particularly relevant in the development of eco-friendly pesticides that minimize harm to non-target species and the environment .

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, researchers utilized a model of oxygen-glucose deprivation to evaluate the effects of various pyrazole derivatives, including this compound. The results indicated that these compounds significantly reduced neuronal injury and improved cell viability compared to controls .

Case Study 2: Anticancer Screening

A series of pyrazole derivatives were screened for anticancer activity against multiple cancer cell lines. Among them, this compound exhibited notable cytotoxic effects, leading to further investigation into its mechanism of action and potential therapeutic applications in oncology .

作用機序

The mechanism of action of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrazole ring may also interact with various biological targets, influencing cellular processes.

類似化合物との比較

Similar Compounds

3-(5-Hydroxy-1H-pyrazol-1-yl)propanenitrile: Lacks the methyl group on the pyrazole ring.

3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile: Lacks the hydroxy group on the pyrazole ring.

3-(5-Hydroxy-3-methylpyrazol-1-yl)butanenitrile: Has an additional carbon in the propyl chain.

Uniqueness

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is unique due to the presence of both hydroxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nitrile group on the propyl chain provides a distinct set of properties that can be leveraged in various applications.

生物活性

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile, also known as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a nitrile functional group, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C7H9N3O

- Molecular Weight : 151.17 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies. Below are key findings regarding its pharmacological effects:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

- Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases .

- Antioxidant Properties : The compound has been reported to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions. This was evidenced by its ability to scavenge free radicals in laboratory settings .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and microbial resistance pathways. The compound may inhibit certain enzymes or receptors linked to these biological processes, leading to its observed effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a study focusing on anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in animal models. Results showed a significant decrease in edema and inflammatory markers compared to control groups .

- Case Study 2 : A clinical trial investigated the use of this compound in patients with chronic bacterial infections. The results indicated a notable improvement in symptoms and a reduction in bacterial load, supporting its potential as an adjunct therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Effective against S. aureus and E. coli |

| 4-Aminoantipyrine | Analgesic, anti-inflammatory | Commonly used for pain relief |

| Pyrazole derivatives (general) | Varies widely; some exhibit anti-cancer properties | Diverse applications in medicinal chemistry |

特性

IUPAC Name |

3-(5-methyl-3-oxo-1H-pyrazol-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h5,9H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMFONANHRXJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。